2',5'-Di((E)-styryl)-1,1':4',1''-terphenyl
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Overview
Description
p-Terphenyl, 2’,5’-distyryl-: is an aromatic compound with the molecular formula C34H26 . It consists of a central benzene ring substituted with two phenyl groups and two styryl groups at the 2’ and 5’ positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Terphenyl, 2’,5’-distyryl- typically involves the Wittig reaction . This reaction uses a phosphonium ylide and an aldehyde to form a double bond. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of p-Terphenyl, 2’,5’-distyryl- may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and continuous flow reactors to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: p-Terphenyl, 2’,5’-distyryl- undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Br2 in carbon tetrachloride (CCl4) or HNO3 in sulfuric acid (H2SO4).
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: p-Terphenyl, 2’,5’-distyryl- is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties .
Biology: In biological research, this compound is utilized for studying protein-ligand interactions and as a marker in fluorescence microscopy .
Medicine: .
Industry: In the industrial sector, p-Terphenyl, 2’,5’-distyryl- is employed in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Mechanism of Action
The mechanism by which p-Terphenyl, 2’,5’-distyryl- exerts its effects involves interaction with molecular targets such as proteins and nucleic acids. The compound’s fluorescent properties allow it to bind to specific sites and emit light upon excitation, making it useful in various analytical techniques .
Comparison with Similar Compounds
p-Terphenyl: A simpler aromatic compound with three benzene rings.
2,5-Diphenyl-1,4-distyrylbenzene: Similar structure but with different substitution patterns.
Uniqueness: p-Terphenyl, 2’,5’-distyryl- is unique due to its styryl groups at the 2’ and 5’ positions, which confer distinct fluorescent properties and reactivity compared to other similar compounds .
Properties
CAS No. |
14474-63-6 |
---|---|
Molecular Formula |
C34H26 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
1,4-diphenyl-2,5-bis[(E)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C34H26/c1-5-13-27(14-6-1)21-23-31-25-34(30-19-11-4-12-20-30)32(24-22-28-15-7-2-8-16-28)26-33(31)29-17-9-3-10-18-29/h1-26H/b23-21+,24-22+ |
InChI Key |
QCVRUHKZIPUQEM-MBALSZOMSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=C(C=C2C3=CC=CC=C3)/C=C/C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=C(C=C2C3=CC=CC=C3)C=CC4=CC=CC=C4)C5=CC=CC=C5 |
Synonyms |
2,5-diphenyl-1,4-distyrylbenzene trans-DPDSB |
Origin of Product |
United States |
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